7-Methoxyisoflavone 7-Methoxyisoflavone 7-Methoxyisoflavone is a synthetic isoflavone and an isomer of 7-methoxyflavone. It inhibits mitosis induced by concanavalin A in human peripheral blood mononuclear cells (PBMCs) with an IC50 value of 1.36 µg/ml. 7-Methoxyisoflavone (10, 20, and 40 µM) inhibits the growth of HCT116 colon cancer cells in a concentration-dependent manner.
7-methoxyisoflavone is a methoxyisoflavone that is isoflavone substituted by a methoxy group at position 7.
Brand Name: Vulcanchem
CAS No.: 1621-56-3
VCID: VC21318423
InChI: InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3
SMILES: COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

7-Methoxyisoflavone

CAS No.: 1621-56-3

Cat. No.: VC21318423

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxyisoflavone - 1621-56-3

CAS No. 1621-56-3
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 7-methoxy-3-phenylchromen-4-one
Standard InChI InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3
Standard InChI Key IECSQLKWZBEUGA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Chemical Structure and Properties

Molecular Identity

7-Methoxyisoflavone (C₁₆H₁₂O₃) is an isoflavone derivative characterized by a methoxy group substitution at position 7 of the isoflavone core structure . It has a molecular weight of 252.27 g/mol and is identified by the CAS Registry Number 1621-56-3 . The compound's IUPAC name is 7-methoxy-3-phenylchromen-4-one .

Structural Features

The chemical structure consists of a chromene ring system with a phenyl group at position 3 and a methoxy group at position 7. This structural arrangement contributes to its biological activity and distinguishes it from other isoflavone derivatives . The basic structure can be represented by the following molecular formula and canonical SMILES notation:

  • InChI: InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3

  • Canonical SMILES: O=C1C(=COC2=CC(OC)=CC=C21)C=3C=CC=CC3

Physical Properties

7-Methoxyisoflavone presents as a solid with a melting point of 157.5-159.0 °C . This relatively high melting point is consistent with its polycyclic aromatic structure. The compound's physical properties contribute to its stability and potential for pharmaceutical formulation.

Nomenclature and Identification

Alternative Names

The compound is known by several synonyms in scientific literature:

  • 7-Methoxy-3-phenyl-4H-chromen-4-one

  • 7-Methoxy-3-phenylchromen-4-one

  • 4H-1-benzopyran-4-one, 7-methoxy-3-phenyl-

  • Isoflavone, 7-methoxy-

Database Identifiers

7-Methoxyisoflavone is cataloged in various chemical and biological databases with the following identifiers:

  • PubChem CID: 638006

  • InChIKey: IECSQLKWZBEUGA-UHFFFAOYSA-N

  • ChEBI ID: CHEBI:12257

  • ChEMBL ID: CHEMBL563919

  • KEGG ID: C15616

These identifiers facilitate cross-referencing across chemical databases and scientific literature, supporting comprehensive research on this compound.

Biological Activities

Anti-inflammatory Properties

7-Methoxyisoflavone demonstrates significant anti-inflammatory activity through multiple mechanisms. Research shows it can inhibit inflammatory pathways more effectively than many standard flavones, with particular efficacy in regulating NF-κB activity . Shin et al. demonstrated that 7-Methoxyisoflavone has higher NF-κB-inhibition activity than most conventional flavones in HCT116 cells, suggesting enhanced pharmacological potential .

Immunomodulatory Effects

The compound shows notable immunomodulatory properties through its ability to:

  • Regulate T-helper cell responses (Th1/Th2 balance)

  • Decrease mast cell activation and neutrophil infiltration

  • Reduce serum IgE levels

  • Downregulate pro-inflammatory cytokine production

These effects collectively contribute to its therapeutic potential in inflammatory conditions, particularly those with an immune system component.

Therapeutic Applications

Role in Atopic Dermatitis Treatment

Research has specifically investigated 7-Methoxyisoflavone's efficacy in atopic dermatitis (AD) models. Studies using both fluorescein isothiocyanate (FITC) and oxazolone (OXZ)-induced AD in female BALB/c mice have demonstrated that the compound significantly ameliorates AD symptoms .

Key therapeutic effects observed include:

  • Decreased ear thickness

  • Reduced spleen index

  • Decreased mast cell activation

  • Inhibited neutrophil infiltration

  • Lowered serum IgE levels

These findings suggest potential applications in treating inflammatory skin conditions, especially considering the limitations of current therapies such as antihistamines and steroids, which often cause adverse effects including sedation, psychomotor retardation, acne, and skin atrophy with long-term use .

Advantages Over Conventional Treatments

7-Methoxyisoflavone presents several potential advantages over conventional AD treatments:

  • Natural flavonoid compound with potentially fewer side effects

  • Multi-pathway modulation rather than single-target effects

  • Effective regulation of both Th1 and Th2 responses

  • Inhibition of both NF-κB and MAPK pathways simultaneously

This multi-target approach may offer more comprehensive relief of symptoms while potentially reducing side effects associated with conventional treatments.

Molecular Mechanisms of Action

Regulation of Signaling Pathways

7-Methoxyisoflavone exerts its effects through modulation of multiple signaling pathways critical to inflammation and immune response:

NF-κB Pathway Inhibition

The compound significantly inhibits NF-κB signaling in FITC-treated mice by:

  • Downregulating phospho-IkBα

  • Reducing p65 expression

  • Inhibiting the downstream effects of NF-κB activation

This pathway is particularly important as an orthologous NF-κB binding site exists 3.7 kb upstream of the mouse TSLP gene promoter, providing a direct mechanistic link to TSLP inhibition .

MAPK-AP1 Pathway Modulation

Research demonstrates that 7-Methoxyisoflavone effectively reverses FITC-induced activation of multiple components of the MAPK pathway, including:

  • Ras

  • c-Raf

  • ERK

  • JNK

  • p38

This inhibition extends to suppression of AP-1 transcriptional activity through decreased expression of AP-1 components including c-Fos and c-Jun .

Immunological Mechanisms

The compound demonstrates specific effects on key immunological processes involved in atopic dermatitis:

Th1/Th2 Balance Regulation

7-Methoxyisoflavone regulates the Th1/Th2 balance through multiple mechanisms:

  • Decreases transcription of Th1-associated chemokines (Cxcl9, Cxcl10)

  • Reduces Th2-associated chemokines (Ccl17, Ccl22)

  • Modulates serum levels of inflammatory cytokines (IFN-γ, IL-4)

  • Downregulates TSLP, a hematopoietic factor critical in Th1/Th2 homeostasis

Th17 Response Modulation

In OXZ-induced AD models, 7-Methoxyisoflavone shows particular efficacy in reducing Th17 cytokine production. Research has identified that differentially expressed chemokines mRNAs in the OXZ-induced model are primarily enriched in the IL-17 signaling pathway .

The compound significantly reduces expression of:

  • IL-17A

  • Cxcl1, Cxcl2, and Cxcl3 (chemokines associated with IL-17 signaling)

Gene Expression Profile Analysis

Transcriptomic Studies

RNA sequencing has revealed distinct expression profiles influenced by 7-Methoxyisoflavone in different atopic dermatitis models. Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) analyses identified significantly induced or repressed genes with twofold or greater changes in expression .

Key findings from these analyses include:

  • Chemokine transcriptions were significantly altered in the FITC-induced model

  • The major protein-protein interaction network of OXZ-induced differentially expressed chemokines mRNAs were primarily enriched in the IL-17 signaling pathway

These transcriptomic analyses provide valuable insights into the molecular mechanisms underlying the therapeutic effects of 7-Methoxyisoflavone in different types of atopic dermatitis.

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